molecular formula C9H11ClN2OS B2609712 2-[(4-Chlorobenzyl)thio]acetohydrazide CAS No. 329694-30-6

2-[(4-Chlorobenzyl)thio]acetohydrazide

Cat. No.: B2609712
CAS No.: 329694-30-6
M. Wt: 230.71
InChI Key: SNHAFZQQCFDVOW-UHFFFAOYSA-N
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Description

“2-[(4-Chlorobenzyl)thio]acetohydrazide” is a biochemical used for proteomics research . Its molecular formula is C9H11ClN2OS and it has a molecular weight of 230.72 .

Scientific Research Applications

Synthesis and Characterization

2-[(4-Chlorobenzyl)thio]acetohydrazide and its derivatives have been a focal point in the synthesis of various compounds due to their potential applications in scientific research. A notable study by Fuloria et al. (2009) highlighted the synthesis of novel imines and thiazolidinones derived from this compound. The derivatives were characterized and evaluated for their antimicrobial properties, demonstrating the versatility of this compound in the development of compounds with potential therapeutic applications (Fuloria et al., 2009).

Structural and Spectroscopic Analysis

Al-Omran and El-Khair (2016) provided significant insights into the structural and spectroscopic properties of novel derivatives of 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide. Their work, which involved X-ray characterization, offers a valuable contribution to the crystallographic database of heterocyclic compounds and underscores the importance of this compound derivatives in structural chemistry (Al-Omran & El-Khair, 2016).

Antimicrobial and Anthelmintic Properties

The antimicrobial and anthelmintic properties of derivatives synthesized from this compound have been extensively studied. Varshney, Husain, and Parcha (2014) synthesized a novel series of Schiff bases derived from this compound and evaluated them for their in vitro antibacterial and anthelmintic activities, highlighting the compound's utility in the development of new antimicrobial agents (Varshney et al., 2014).

Inhibition of Corrosion

An intriguing application of this compound derivatives is in the field of corrosion inhibition. Bouklah et al. (2004) studied the inhibition of steel corrosion in acidic mediums using pyridazine compounds derived from this compound. Their findings revealed an increase in inhibition efficiency with the introduction of sulfur atoms, providing valuable insights for applications in materials science (Bouklah et al., 2004).

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHAFZQQCFDVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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